2-(Dimethylamino)ethanesulfonic acid
Overview
Description
2-(Dimethylamino)ethanesulfonic acid is a chemical compound with the molecular formula C4H11NO3S. It has an average mass of 153.200 Da and a monoisotopic mass of 153.045959 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H11NO3S/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H,6,7,8) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
This compound is known to be a degradation product of certain chemical warfare agents. Its detection and analysis are crucial for the verification of the Chemical Weapons Convention .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its ACD/LogP is -1.74, and its ACD/LogD (pH 5.5) is -4.33. The polar surface area is 66 Ų, and the molar refractivity is 34.8±0.4 cm³ .Scientific Research Applications
Chromatographic Applications
2-(Dimethylamino)ethanesulfonic acid has been used in the field of liquid chromatography. For instance, a study by Kou et al. (1995) involved synthesizing a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for use in liquid chromatography. This reagent was designed for the derivatization of 2,4,6-trichlorophenol, demonstrating its utility in analytical chemistry applications (Kou et al., 1995).
Material Synthesis
The compound has found use in synthesizing novel materials. Jiang and Irgum (1999) synthesized a zwitterionic separation material by coupling (2-dimethylamino)ethanesulfonic acid inner salt to activated copolymer beads. This material was capable of separating inorganic anions and cations, highlighting its potential in separation technologies (Jiang & Irgum, 1999).
Analytical Biochemistry
In analytical biochemistry, the stability of water-soluble carbodiimides, including derivatives of this compound, has been studied. Gilles, Hudson, and Borders (1990) investigated the kinetics of these compounds in aqueous solution, contributing to our understanding of their behavior in biochemical applications (Gilles, Hudson, & Borders, 1990).
Chemical Warfare Agent Analysis
The compound has also been utilized in the development of analytical techniques for detecting chemical warfare agents. Lee and Lee (2014) developed a method using liquid chromatography-tandem mass spectrometry to analyze 2-(N,N-dialkylamino)ethanesulfonic acids, degradation products of V-type nerve agents. This highlights its role in security and forensic science (Lee & Lee, 2014).
Mechanism of Action
Target of Action
It’s known that this compound is a degradation product of certain chemical warfare agents , suggesting it may interact with enzymes or receptors involved in detoxification or response to these agents.
Biochemical Pathways
The biochemical pathways affected by 2-(Dimethylamino)ethanesulfonic acid are currently unknown . Its role as a degradation product of certain chemical warfare agents suggests it may be involved in pathways related to detoxification or response to these agents .
Result of Action
Given its potential role in response to certain chemical warfare agents, it may have effects related to detoxification or defense mechanisms .
Properties
IUPAC Name |
2-(dimethylamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAFEJHONLMPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213104 | |
Record name | 2-(Dimethylamino)ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-95-6 | |
Record name | N,N-Dimethyltaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethane-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Dimethyltaurine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246F27G7TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.